molecular formula C21H26N2O3S B6571230 3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946225-12-3

3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No. B6571230
CAS RN: 946225-12-3
M. Wt: 386.5 g/mol
InChI Key: VROILWNKVIYHDF-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (DMTQ) is a novel compound with a wide variety of scientific research applications. DMTQ is a member of the quinoline family, which is known for its wide range of chemical and biological properties. DMTQ has been studied extensively for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has been studied extensively for its potential applications in the fields of biochemistry, physiology, and pharmacology. 3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has been shown to have antifungal, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential to inhibit the growth of cancer cells and inhibit the growth of bacteria. Additionally, 3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has been studied for its potential to modulate the activity of certain enzymes and receptors, as well as its potential to modulate the activity of certain hormones.

Mechanism of Action

The exact mechanism of action of 3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is still being studied. However, it is believed that 3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide acts as an inhibitor of certain enzymes and receptors, as well as modulating the activity of certain hormones. Additionally, 3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has been shown to interact with certain proteins, which may lead to its anti-inflammatory, antimicrobial, and antifungal properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide have been studied extensively. 3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has been shown to inhibit the growth of certain cancer cells, as well as inhibit the growth of bacteria. Additionally, 3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has been shown to modulate the activity of certain enzymes and receptors, as well as modulate the activity of certain hormones.

Advantages and Limitations for Lab Experiments

The advantages of 3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide for laboratory experiments include its high purity, high yields, and low cost. Additionally, 3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can be easily synthesized through a multi-step process. The main limitation of 3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is that its exact mechanism of action is still being studied, and thus its potential applications may be limited.

Future Directions

Given the potential applications of 3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide, there are many potential future directions for research. These include further investigating the mechanism of action of 3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide, as well as exploring its potential as an inhibitor of certain enzymes and receptors, and its potential to modulate the activity of certain hormones. Additionally, further research could be conducted on the potential of 3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide to inhibit the growth of cancer cells and bacteria, and its potential to interact with certain proteins. Further research could also be conducted on the potential of 3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide to be used as an antifungal, antimicrobial, and anti-inflammatory agent. Finally, further research could explore the potential of 3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide to be used in combination with other compounds for therapeutic purposes.

Synthesis Methods

3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can be synthesized through a multi-step process, starting with the reaction of 3,5-dimethylbenzoic acid and 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline. This reaction yields a quinoline derivative that can be further reacted with methyl iodide to form 3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide. This process has been optimized to yield high purity and high yields of the target compound.

properties

IUPAC Name

3,5-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-4-10-27(25,26)23-9-5-6-17-7-8-19(14-20(17)23)22-21(24)18-12-15(2)11-16(3)13-18/h7-8,11-14H,4-6,9-10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROILWNKVIYHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

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